SMARCA2/4 Degradation Potency in Cancer Cells
PROTAC SMARCA2/4-degrader-23, synthesized using (S,R,S)-AHPC-Ala as the VHL ligand, achieves half-maximal degradation concentrations (DC50) below 100 nM against both SMARCA2 and SMARCA4 proteins in A549 non-small cell lung cancer cells . This represents a potency benchmark for VHL-based SMARCA2/4 degraders. In comparison, the well-characterized VHL-recruiting PROTAC MZ1 (targeting BRD4) exhibits DC50 values ranging from 5 to 50 nM depending on cell line and bromodomain, while CRBN-based SMARCA2 degraders such as ACBI2 show DC50 values of 0.1–1 nM [1][2].
| Evidence Dimension | DC50 (Half-Maximal Degradation Concentration) |
|---|---|
| Target Compound Data | <100 nM |
| Comparator Or Baseline | MZ1 (VHL-based BRD4 degrader): 5–50 nM; ACBI2 (VHL-based SMARCA2 degrader): 0.1–1 nM |
| Quantified Difference | Target compound achieves sub-100 nM potency, comparable to other VHL-based degraders but less potent than optimized CRBN-based molecules |
| Conditions | A549 cells, 24 h treatment (Western blot quantification) |
Why This Matters
Procurement of (S,R,S)-AHPC-Ala enables access to a VHL ligand that yields potent SMARCA2/4 degraders, critical for studying epigenetic dependencies in cancer.
- [1] Zengerle M, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015. View Source
- [2] Farnaby W, et al. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nat Chem Biol. 2019. View Source
